molecular formula C19H17NO2 B171408 2-(4-methylphenoxy)-N-(1-naphthyl)acetamide CAS No. 168703-32-0

2-(4-methylphenoxy)-N-(1-naphthyl)acetamide

Cat. No. B171408
M. Wt: 291.3 g/mol
InChI Key: HRLQBSBUWCEHNB-UHFFFAOYSA-N
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Description

“2-(4-methylphenoxy)-N-(1-naphthyl)acetamide” is likely an organic compound consisting of a naphthyl group, a methylphenoxy group, and an acetamide group. The presence of these functional groups suggests that it might have interesting chemical properties and could potentially be used in various chemical reactions .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through nucleophilic substitution or coupling reactions. For instance, the acetamide group could potentially be introduced through a reaction with acetic anhydride .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple aromatic rings (from the naphthyl and phenoxy groups). These rings could potentially engage in π-π stacking interactions, which might influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The compound could potentially participate in various chemical reactions. For example, the acetamide group could undergo hydrolysis to form a carboxylic acid and an amine. Additionally, the aromatic rings could potentially participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of aromatic rings might increase its stability and rigidity. The compound is also likely to be relatively non-polar due to the presence of multiple carbon and hydrogen atoms .

Future Directions

Future research could potentially explore the synthesis, properties, and potential applications of this compound. For example, studies could investigate its reactivity, stability, and interactions with various biological targets .

properties

IUPAC Name

2-(4-methylphenoxy)-N-naphthalen-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-14-9-11-16(12-10-14)22-13-19(21)20-18-8-4-6-15-5-2-3-7-17(15)18/h2-12H,13H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLQBSBUWCEHNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350731
Record name 2-(4-methylphenoxy)-N-naphthalen-1-ylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methylphenoxy)-N-(1-naphthyl)acetamide

CAS RN

168703-32-0
Record name 2-(4-methylphenoxy)-N-naphthalen-1-ylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-METHYLPHENOXY)-N-(1-NAPHTHYL)ACETAMIDE
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